Home > Products > Screening Compounds P17483 > 6-(4-Nitrobenzylthio)-purine
6-(4-Nitrobenzylthio)-purine - 5434-26-4

6-(4-Nitrobenzylthio)-purine

Catalog Number: EVT-8767965
CAS Number: 5434-26-4
Molecular Formula: C12H9N5O2S
Molecular Weight: 287.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-(4-Nitrobenzylthio)-purine is a synthetic derivative of purine, characterized by the presence of a nitrobenzylthio group at the 6-position of the purine ring. This compound has garnered interest in biochemical research, particularly in the study of nucleoside transport and its implications in cancer therapy. The structure and functional groups of 6-(4-Nitrobenzylthio)-purine suggest potential applications in targeting nucleotide metabolism, which is crucial for cellular proliferation and survival.

Source

The synthesis of 6-(4-Nitrobenzylthio)-purine can be traced to research focused on purine analogs that inhibit nucleoside transport mechanisms. Such compounds are often developed to explore their effects on cancer cell proliferation and to enhance the understanding of nucleoside transporter proteins like human equilibrative nucleoside transporter 1 .

Classification

6-(4-Nitrobenzylthio)-purine belongs to the class of purine derivatives, specifically modified purines that serve as analogs for studying nucleoside transport and metabolism. Its classification as a potential therapeutic agent is based on its ability to inhibit nucleoside transporters, which are critical in cancer treatment strategies .

Synthesis Analysis

Methods

The synthesis of 6-(4-Nitrobenzylthio)-purine typically involves several organic chemistry techniques, including alkylation and rearrangement reactions. One common method includes the alkylation of a purine precursor at the nitrogen position followed by a Dimroth rearrangement to introduce the nitrobenzylthio group .

Technical Details

  1. Starting Materials: The synthesis often begins with commercially available purine derivatives.
  2. Reagents: Common reagents include alkyl halides for substitution reactions and bases such as sodium hydride or potassium carbonate.
  3. Conditions: Reactions are generally conducted under anhydrous conditions to prevent hydrolysis.

The final product is usually purified through recrystallization or chromatography techniques to ensure high purity suitable for biological assays.

Molecular Structure Analysis

Structure

The molecular structure of 6-(4-Nitrobenzylthio)-purine features a purine core with a nitrobenzylthio substituent at the 6-position. This modification alters its physicochemical properties, potentially enhancing its biological activity.

Data

  • Molecular Formula: C11_{11}H10_{10}N4_{4}O2_{2}S
  • Molecular Weight: Approximately 258.29 g/mol
  • Structural Features: The compound contains a fused double-ring system typical of purines, with additional functional groups that influence its reactivity and interaction with biological targets.
Chemical Reactions Analysis

Reactions

6-(4-Nitrobenzylthio)-purine participates in various chemical reactions typical for purine derivatives, including:

  1. Nucleophilic Substitution: The nitro group can undergo reduction or substitution under specific conditions.
  2. Hydrolysis: Depending on environmental conditions, hydrolysis may occur, impacting its stability and activity.
  3. Complex Formation: It can form complexes with nucleoside transporters, affecting their function and cellular uptake of nucleosides .

Technical Details

The reactivity profile is influenced by the electron-withdrawing nature of the nitro group, which can enhance electrophilicity at adjacent positions on the purine ring.

Mechanism of Action

Process

The mechanism through which 6-(4-Nitrobenzylthio)-purine exerts its effects involves inhibition of nucleoside transporters, particularly human equilibrative nucleoside transporter 1. By blocking these transporters, the compound reduces the uptake of essential nucleosides necessary for DNA synthesis in rapidly dividing cells such as cancer cells .

Data

Studies indicate that this compound exhibits type-specific inhibition of cancer cell proliferation at micromolar concentrations, suggesting its potential as an anticancer agent through targeted disruption of nucleotide metabolism .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but less soluble in water.

Chemical Properties

  • Stability: Generally stable under dry conditions but may degrade in aqueous solutions or under acidic/basic conditions.
  • Reactivity: Exhibits reactivity typical of nitro-substituted aromatic compounds; can undergo reduction or electrophilic aromatic substitution.

Relevant analyses include spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm structure and purity.

Applications

Scientific Uses

6-(4-Nitrobenzylthio)-purine has several applications in scientific research:

  1. Nucleoside Transport Studies: It serves as a tool compound for understanding nucleoside transport mechanisms and their regulation within cells.
  2. Cancer Research: Its ability to inhibit nucleoside uptake makes it a candidate for further development as an anticancer therapeutic agent targeting rapidly proliferating tumors.
  3. Metabolic Pathway Analysis: Researchers utilize this compound to study alterations in purine metabolism associated with various diseases, including cancer .
Introduction to 6-(4-Nitrobenzylthio)-Purine

Nomenclature and Structural Taxonomy

6-(4-Nitrobenzylthio)-purine, systematically named as 6-[[(4-nitrophenyl)methyl]thio]-9H-purine, represents a synthetically modified purine derivative with significant biological activity. The compound is more widely recognized in scientific literature by its alternative designations: S-(4-nitrobenzyl)-6-thioinosine (NBMPR) or nitrobenzylthioinosine (NBTI). Its molecular formula is C₁₇H₁₇N₅O₆S, corresponding to a molecular weight of 419.41 g/mol [1] [6]. The structural architecture comprises a purine nucleus linked via a sulfur atom at the 6-position to a 4-nitrobenzyl group, while the ribofuranosyl sugar moiety attached at N9 classifies it as a nucleoside analog. This molecular configuration is critical for its biological function, as the ribose component facilitates interaction with nucleoside transporters [3].

Table 1: Structural Characteristics of 6-(4-Nitrobenzylthio)-Purine

CharacteristicValue
IUPAC Name6-[[(4-nitrophenyl)methyl]thio]-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine
Molecular FormulaC₁₇H₁₇N₅O₆S
Molecular Weight419.41 g/mol
Melting Point187–190 °C (literature value)
Key Functional GroupsPurine ring, thioglycosidic bond, nitrobenzyl, ribofuranosyl

Structure-activity relationship (SAR) studies reveal that modifications at specific positions profoundly influence biological activity. For instance, substitution at the purine C2 position demonstrates strict steric limitations: replacing hydrogen with fluorine (compound 7) yields a Ki of 2.1 nM for equilibrative nucleoside transporter 1 (ENT1), while bulkier substituents like cyclohexylamino (compound 22) drastically reduce affinity (Ki = 1,125 nM) [3]. Similarly, the 4-nitro group on the benzyl moiety is essential for high-affinity binding, as its reduction diminishes inhibitory potency against nucleoside transport [1]. The ribose hydroxyl groups contribute to transporter recognition, explaining the compound's significantly higher affinity for ENT1 compared to non-glycosylated analogs [3].

Historical Development as a Nucleoside Transporter Probe

The compound emerged as a pivotal pharmacological tool in the 1970s–1980s during investigations into cellular nucleoside transport mechanisms. Initial studies identified its capacity to potently inhibit adenosine uptake in erythrocytes and other cell types, distinguishing it as a high-affinity ligand for nucleoside transport proteins [2]. This discovery catalyzed the development of tritiated ([³H]) and later fluorescent-tagged derivatives for direct transporter quantification. Radiolabeled [³H]nitrobenzylthioinosine became the gold standard probe for characterizing equilibrative nucleoside transporter 1 (ENT1) distribution, density, and ligand affinity across tissues, revealing high expression in brain capillaries, erythrocytes, and specific neuronal populations [1] [4].

Table 2: Comparative Potency of 6-(4-Nitrobenzylthio)-Purine Against ENT1 Across Species

SpeciesCell/Tissue ModelEC₅₀ (nM)SubstrateReference
HumanPK15-hENT1 stable transfectants0.40UridineWard et al (2000)
HumanU2-OS osteosarcoma cells0.20Formycin BHammond and Archer (2004)
RatCerebral-cortical synaptosomes0.50UridineLee and Jarvis (1988)
MouseEhrlich ascites tumor cells0.12UridineHammond and Johnstone (1989)
DogMDCK cells2.80Formycin BHammond and Archer (2004)

Critical historical milestones include its role in differentiating equilibrative nucleoside transporters into two subtypes: es (equilibrative sensitive; later designated ENT1), inhibited by nanomolar concentrations, and ei (equilibrative insensitive; ENT2), requiring micromolar concentrations for inhibition [2] [5]. This classification underpinned molecular cloning efforts that identified the SLC29A gene family. Additionally, the compound facilitated the discovery that nucleoside transporter distribution modulates the efficacy of anticancer and antiviral nucleoside drugs, establishing a foundation for transporter-focused pharmacology [2] [5].

Research Significance in Purine-Based Therapeutics

Cancer Therapeutics: 6-(4-Nitrobenzylthio)-purine exhibits substantial research value in oncology due to its role in modulating nucleoside-based chemotherapy efficacy. By selectively inhibiting ENT1-mediated cellular uptake, it potentiates the cytotoxicity of antineoplastic nucleosides like gemcitabine (Km = 160 µM via ENT1) in vitro. This pharmacological strategy protects non-target cells while enhancing drug accumulation in malignancies with alternative uptake mechanisms, particularly in combination therapies targeting resistant cancers [2] [3]. Novel C2-fluoro and C8-alkylamino analogs derived from its structure demonstrate improved ENT1 binding affinity (Ki ≈ 2 nM), offering templates for developing next-generation chemosensitizing agents without the mutagenic risks associated with the parent compound’s metabolites [3].

Neurodegenerative Disease Applications: Research identifies ENT1, probed extensively using this compound, as a biomarker and therapeutic target in Huntington disease. Striatal adenosine levels are significantly reduced in transgenic models (Tg51 rats, zQ175 mice), correlating with ENT1 upregulation measured via [³H]nitrobenzylthioinosine binding. Human studies confirm SLC29A1 (ENT1) transcript elevation in early-stage Huntington disease patients, with differential co-expression patterns suggesting disrupted purinergic signaling. These findings position ENT1 inhibition as a strategy to restore adenosine tone and delay neurodegeneration [4].

Infectious Disease Research: The compound demonstrates utility in studying protozoal nucleoside transport. Early investigations revealed its ability to protect host cells from toxic nucleosides during treatment of Toxoplasma gondii and other parasitic infections by inhibiting host ENT1. This host-protective effect, combined with differential transporter expression in pathogens versus mammalian cells, supports its application in developing antiparasitic combination therapies. Furthermore, structural analogs like arprinocid leverage similar transport inhibition mechanisms to exert direct antiparasitic effects [2].

Properties

CAS Number

5434-26-4

Product Name

6-(4-Nitrobenzylthio)-purine

IUPAC Name

6-[(4-nitrophenyl)methylsulfanyl]-7H-purine

Molecular Formula

C12H9N5O2S

Molecular Weight

287.30 g/mol

InChI

InChI=1S/C12H9N5O2S/c18-17(19)9-3-1-8(2-4-9)5-20-12-10-11(14-6-13-10)15-7-16-12/h1-4,6-7H,5H2,(H,13,14,15,16)

InChI Key

UBRDHOJAHBCLCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSC2=NC=NC3=C2NC=N3)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.